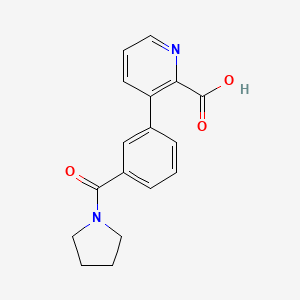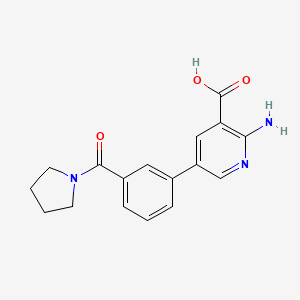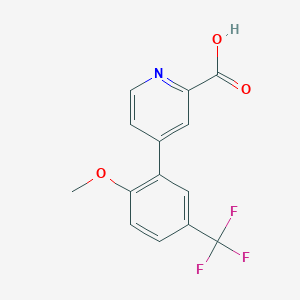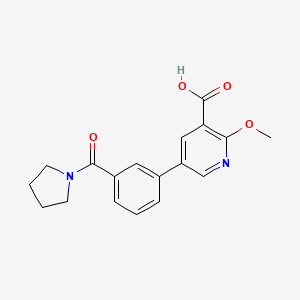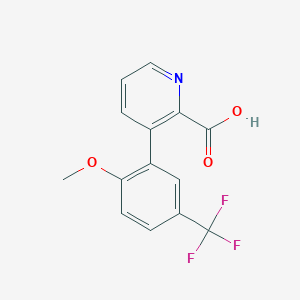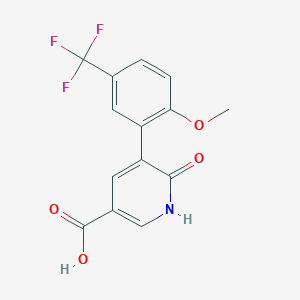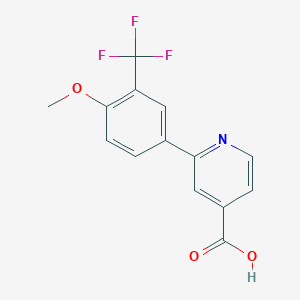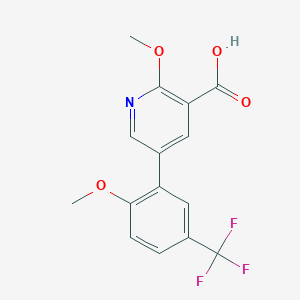
5-(2-Methoxy-5-trifluoromethylphenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methoxy-5-trifluoromethylphenyl)picolinic acid (or 5-MTP) is a synthetic organic compound that has recently been gaining attention in the scientific community due to its potential applications in a wide range of research fields. 5-MTP is a small molecule that has been found to have a unique structure and properties that make it useful for many different types of research. In
Aplicaciones Científicas De Investigación
5-MTP has been found to have a variety of scientific research applications. It has been used in studies of the molecular basis of signal transduction, as a potential drug target, and in the development of novel therapeutic agents. Additionally, 5-MTP has been investigated as a potential inhibitor of enzymes involved in the metabolism of drugs, as an inhibitor of cancer cell growth, as an inhibitor of inflammation, and as a potential therapeutic agent for neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 5-MTP is not yet known, but it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs. Additionally, 5-MTP has been found to have anti-inflammatory and cancer cell growth inhibitory activities. It is believed that 5-MTP acts by binding to specific proteins in the cell, which then leads to the inhibition of the target enzyme or other cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-MTP are not yet fully understood, but it has been found to have anti-inflammatory and cancer cell growth inhibitory activities. Additionally, 5-MTP has been found to be an inhibitor of enzymes involved in the metabolism of drugs, suggesting that it may be useful in the development of novel therapeutic agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-MTP in laboratory experiments is its high purity and stability, which makes it ideal for use in a wide range of research fields. Additionally, 5-MTP is relatively easy to synthesize and can be produced in high yields. However, the exact mechanism of action of 5-MTP is not yet fully understood, and its biochemical and physiological effects are still being investigated.
Direcciones Futuras
The potential future directions for 5-MTP research include further investigation of its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research is needed to explore the potential of 5-MTP as an inhibitor of enzymes involved in the metabolism of drugs and as a potential therapeutic agent for neurological disorders. Finally, further research should be conducted to explore the potential of 5-MTP as a potential drug target and as an inhibitor of cancer cell growth.
Métodos De Síntesis
5-MTP can be synthesized by a variety of methods. The most common method is the reaction of 5-methoxy-2-trifluoromethylbenzaldehyde with picolinic acid in the presence of a base. This reaction produces 5-MTP in a yield of 95%. Other methods of synthesis include the reaction of 5-methoxy-2-trifluoromethylbenzene with 2-methyl-5-trifluoromethylpyridine in the presence of an acid and the reaction of 5-methoxy-2-trifluoromethylbenzene with 2-methyl-5-trifluoromethylpyridine in the presence of a base.
Propiedades
IUPAC Name |
5-[2-methoxy-5-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c1-21-12-5-3-9(14(15,16)17)6-10(12)8-2-4-11(13(19)20)18-7-8/h2-7H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKFHJFERABFSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

